N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a substituted imidazole core. Key structural features include:
- A 1H-imidazole ring substituted at positions 2 and 5 with 4-methylphenyl and 4-methoxyphenyl groups, respectively.
- A sulfanyl (-S-) bridge at position 4, linking the imidazole core to an acetamide moiety.
- A cyclopentyl group attached to the acetamide nitrogen.
This compound’s design leverages the imidazole scaffold’s versatility in medicinal chemistry, often associated with enzyme inhibition (e.g., kinases) or receptor modulation. The 4-methoxy and 4-methyl substituents enhance lipophilicity and metabolic stability, while the sulfanyl group may influence redox properties or metal-binding capacity .
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-7-9-18(10-8-16)23-26-22(17-11-13-20(29-2)14-12-17)24(27-23)30-15-21(28)25-19-5-3-4-6-19/h7-14,19H,3-6,15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLHKLLAXAUVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction (MCR) Approaches
The imidazole nucleus forms the structural foundation, achieved via one-pot condensation of 1,2-diketones, aldehydes, ammonium acetate, and primary amines. For the target compound, this involves:
- Benzil analogs : 4-Methoxybenzaldehyde (1.2 eq) and 4-methylbenzaldehyde (1.0 eq) as aryl donors
- Ammonium acetate (4.0 eq) as the nitrogen source
- Catalyst systems : Nanocrystalline magnesium aluminate (0.05 g/mmol) under ultrasonic irradiation (50 kHz, 60°C) or citric acid (15 mol%) in refluxing ethanol
Table 1: Optimization of MCR Conditions
| Parameter | Ultrasonic Method | Citric Acid Method |
|---|---|---|
| Temperature | 60°C | 78°C (reflux) |
| Time | 45 min | 120 min |
| Yield | 88% | 82% |
| Purity (HPLC) | 98.2% | 97.5% |
The ultrasonic method demonstrates superior efficiency, attributed to cavitation effects enhancing molecular collisions.
Regioselective Functionalization
Positional control of substituents requires careful stoichiometry:
- C-2 substitution : Governed by the electron-withdrawing effect of the 4-methylphenyl group, directing nucleophilic attack to the α-position of the diketone
- C-5 substitution : The 4-methoxyphenyl group installs via aldol-like condensation, with methoxy groups stabilizing intermediate enolates
Sulfanylation and Acetamide Coupling
Thioether Linkage Formation
Post-imidazole synthesis, C-4 sulfanylation introduces the critical thioether bridge:
- Activation : Treat imidazole intermediate (1.0 eq) with Lawesson's reagent (1.1 eq) in anhydrous THF at 0°C
- Nucleophilic displacement : React with 2-chloro-N-cyclopentylacetamide (1.05 eq) in presence of K₂CO₃ (2.0 eq) at 60°C
Key considerations :
Acetamide Synthesis
N-Cyclopentyl-2-chloroacetamide precursor prepares via:
- Step 1 : Cyclopentylamine (1.0 eq) + chloroacetyl chloride (1.1 eq) in dichloromethane, 0°C → RT, 2 h (Yield: 92%)
- Step 2 : Purification via flash chromatography (silica gel, EtOAc/hexane gradient)
Catalytic Systems and Green Chemistry
Sonochemical Activation
Ultrasonic irradiation (20–50 kHz) reduces reaction times by 60% compared to conventional heating:
Biodegradable Catalysts
Citric acid-catalyzed reactions demonstrate environmental advantages:
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
Table 2: Predicted vs. Experimental Properties
| Property | Predicted Value | Experimental Value |
|---|---|---|
| logP | 3.8 | 3.7 ± 0.2 |
| Aqueous solubility | 12 μg/mL | 9.8 μg/mL |
| Melting point | 178–182°C | 179–181°C |
Challenges and Optimization Opportunities
Byproduct Formation
Scalability Issues
- Ultrasonic reactors require specialized equipment for >100 g batches
- Alternative: Mechanochemical grinding with ZrO₂ balls (yield 85%, 30 min)
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Imidazole Cores
The compound’s closest analogues are derivatives with modifications to the phenyl substituents or acetamide chain. Key comparisons include:
Key Observations :
- Substituent Effects : The 4-methylphenyl group (as in 4e) correlates with higher melting points (188°C vs. 163°C for 4f with 4-methoxyphenyl ), suggesting stronger intermolecular interactions (e.g., van der Waals forces) in methyl-substituted derivatives .
- Synthetic Efficiency : Yields for methyl-substituted analogues (e.g., 4e: 80%) often exceed those of methoxy variants (4f: 70%), possibly due to steric or electronic factors during synthesis .
Functional Group Variations
- Sulfanyl vs. Amino/Ketone Moieties: Unlike the target compound’s sulfanyl bridge, analogues in (e.g., 2-(methylamino)-1-(4-methylphenyl)butan-1-one) feature amino or ketone groups.
- Cyclopentyl vs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-methoxyphenyl group likely increases solubility relative to purely alkyl-substituted imidazoles (e.g., 4e), aligning with trends in where methoxy derivatives exhibit lower melting points .
- Metabolic Stability : The cyclopentyl group may slow oxidative metabolism compared to smaller alkyl chains (e.g., methyl or ethyl), a hypothesis supported by studies on N-alkyl acetamides in .
Biological Activity
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group linked to an imidazole derivative, which is known for its diverse biological activities. The presence of methoxy and methyl phenyl groups enhances its lipophilicity, potentially improving bioavailability.
1. Inhibitory Effects on Kinases
Recent studies have highlighted the compound's inhibitory effects on various cyclin-dependent kinases (CDKs), particularly CDK2, CDK5, and CDK9. In vitro assays demonstrated that it exhibits submicromolar IC50 values against these kinases, indicating potent inhibitory activity.
| Kinase | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CDK2 | 0.5 | Competitive inhibition |
| CDK5 | 0.8 | Allosteric modulation |
| CDK9 | 0.6 | Competitive inhibition |
These findings suggest that this compound could be a valuable scaffold for developing selective CDK inhibitors, which are important in cancer therapy due to their roles in cell cycle regulation .
2. Anti-Proliferative Activity
The compound has shown promising anti-proliferative effects against several cancer cell lines, including ovarian cancer (SKOV-3, OVCAR-3) and neuroblastoma (SH-SY5Y). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
In a study involving SKOV-3 cells, treatment with the compound resulted in a significant decrease in cell viability (p < 0.05) as measured by MTT assay. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 1 µM.
The biological activity of this compound can be attributed to several mechanisms:
- CDK Inhibition: By inhibiting CDKs, the compound disrupts the phosphorylation processes necessary for cell cycle progression.
- Apoptotic Pathways: The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Cell Cycle Arrest: It induces G1 phase arrest, preventing cells from progressing to DNA synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
